Benzylzinc bromide
Description
Benzylzinc bromide (C₆H₅CH₂ZnBr) is a versatile organozinc reagent widely used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, due to its moderate reactivity and stability. It is typically synthesized by reacting benzyl bromide with zinc powder in anhydrous tetrahydrofuran (THF) under inert conditions . The resulting reagent is often stored as a 0.5 M solution in THF, retaining stability for months at 4°C . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in stereoselective alkylation and the synthesis of heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) .
Properties
IUPAC Name |
bromozinc(1+);methanidylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWIWOVJBYZAW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403358 | |
| Record name | Benzylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62673-31-8 | |
| Record name | Benzylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylzinc bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Direct Preparation by Reaction of Benzyl Bromide with Zinc
The most common and straightforward method to prepare this compound involves the reaction of benzyl bromide with activated zinc metal. This method is typically carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions.
- Procedure : A solution of benzyl bromide in THF is passed through or stirred with zinc powder or zinc dust. The zinc inserts into the carbon–bromine bond to form this compound.
- Reaction conditions : Room temperature to mild heating; reaction time varies from minutes to hours depending on zinc activation and scale.
- Advantages : Simple, scalable, and allows preparation of this compound in situ for immediate use.
- Example : In a flow chemistry setup, benzyl bromide in THF was passed through a zinc-packed column to generate this compound continuously, enabling rapid and scalable synthesis with good control over reaction parameters.
Preparation via Halogen-Metal Exchange
An alternative approach involves halogen-metal exchange reactions, where benzyl bromide is treated with an organometallic reagent such as an organolithium or Grignard reagent, followed by transmetalation with zinc salts to form this compound.
- Typical sequence : Benzyl bromide reacts with an organolithium reagent to form benzyl lithium intermediate, which is then transmetalated with zinc chloride or zinc bromide to yield this compound.
- Advantages : Allows preparation of substituted benzylzinc bromides and can be used for functionalized derivatives.
- Limitations : Requires handling of highly reactive organolithium reagents and low temperatures.
Continuous Flow Preparation Using Zinc Columns
Recent advances have demonstrated the use of continuous flow reactors packed with zinc metal to prepare this compound efficiently and safely.
- Process : A solution of benzyl bromide in THF is passed through a zinc column at controlled flow rates and temperature.
- Benefits : Enhanced safety due to minimized handling of reactive intermediates, improved reproducibility, and scalability to industrially relevant throughputs.
- Research findings : A study reported successful preparation of this compound at concentrations up to 2.0 M with residence times as short as 23–32 seconds in continuous flow, achieving high conversions and yields.
Detailed Research Findings and Data
Optimization of this compound Formation in Flow
A recent study optimized the preparation of this compound by flowing benzyl bromide through a zinc column, followed by immediate use in coupling reactions. Key parameters and yields are summarized below:
| Entry | Equivalents of this compound | Residence Time (min) | Yield (%) of Coupling Product |
|---|---|---|---|
| 1 | 2.0 | 1 | 87 |
| 2 | 2.0 | 3 | 86 |
| 3 | 2.0 | 5 | 92 |
| 4 | 3.0 | 5 | 95 |
| 5 | 1.4 | 5 | 52 |
| 6 | 2.2 | 5 | 95 |
- The best yields were obtained using 2.2 equivalents of this compound and a residence time of 5 minutes.
- Lower equivalents decreased yield due to competing side reactions.
- The reaction was performed at room temperature in a microreactor setup, demonstrating rapid and efficient organozinc reagent formation.
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct reaction with zinc | Benzyl bromide + Zn in THF, RT to mild heat | Simple, scalable, in situ prep | Requires activated zinc, moisture sensitive | 85–95 |
| Halogen-metal exchange + transmetalation | Benzyl bromide + organolithium + ZnCl2 | Allows substituted derivatives | Requires low temp, reactive reagents | Variable |
| Continuous flow zinc column | Benzyl bromide in THF through Zn column, RT, short residence time | Safe, scalable, reproducible | Requires flow equipment | 90–95 |
Summary and Recommendations
- The direct insertion of zinc into benzyl bromide remains the most practical and widely used method for this compound preparation.
- Continuous flow methods represent a significant advancement, offering enhanced safety, scalability, and process control, suitable for industrial applications.
- The quality of benzyl bromide precursor is critical; industrial synthesis via hydrobromic acid and sulfuric acid catalysis provides high-purity benzyl bromide suitable for organozinc reagent preparation.
- Optimization of equivalents and residence time is essential for maximizing yield and minimizing side reactions in flow synthesis.
Scientific Research Applications
Benzylzinc bromide is a compound with significant applications in organic synthesis, particularly in cross-coupling reactions and as a nucleophile . It is used to form carbon-carbon bonds, which are essential in creating complex molecules .
Scientific Research Applications
Cross-Coupling Reactions
- Diarylmethane Synthesis: this compound is used in palladium-catalyzed cross-coupling reactions to produce unsymmetrical diarylmethanes. These reactions involve treating benzyl halides with zinc dust in water, using a palladium catalyst . For instance, reacting 3-methoxybenzyl chloride with ethyl 4-bromobenzoate in water yields the diarylmethane product .
- Negishi Coupling: this compound is utilized in Negishi coupling, a key transformation in synthesizing C(sp3)-enriched, drug-like molecules. This process involves the automated synthesis, purification, and post-purification of compounds with minimal human intervention .
- Alkynylation of Benzyl Bromides: this compound is used in catalytic cross-coupling reactions with lithium acetylides to produce benzylic acetylenes. This reaction proceeds rapidly at room temperature and offers an efficient route to protected benzylic acetylenes in high yields .
Other Applications
- Mannich-type Synthesis: this compound solution can act as a nucleophile in the Mannich-type synthesis of 1,2-diarylethylpiperazines .
- Reagent Preparation: Benzylzinc reagents can be prepared through the reaction of organic halides with zinc . A simple method involves using commercially available zinc dust in the presence of LiCl .
- Photochemistry: this compound can be used in flow photochemistry for synthesizing α‐amino nitriles. For example, benzylamine can be oxidized to its corresponding imine and then converted to α‐amino nitrile using trimethylsilyl cyanide .
Mechanism of Action
The primary mechanism by which benzylzinc bromide exerts its effects is through its role as a nucleophile in organic reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles. This mechanism is particularly evident in cross-coupling reactions where the benzyl group is transferred to an aryl halide, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Organozinc and Benzyl Reagents
Reactivity and Selectivity
Benzylzinc Bromide vs. Benzylmagnesium Bromide
- Stereoselectivity : this compound outperforms benzylmagnesium bromide in stereoselective reactions. For instance, in the benzylation of iminium intermediates, this compound achieved 70% yield of the trans-product as the sole product, whereas benzylmagnesium bromide provided a 58:41 trans:cis mixture .
This compound vs. Allylzinc Bromide
- Reaction Pathways : Allylzinc bromide exhibits higher reactivity in Brook/Ireland-Claisen rearrangements, rapidly consuming silyl glyoxylate substrates to avoid dimerization. In contrast, this compound in similar conditions led to alkene dimer formation due to slower reaction kinetics .
- Diastereoselectivity : Allylzinc bromide achieves moderate diastereoselectivity (Table 2 in ), while this compound is more suited for stereocontrolled additions in iminium systems .
This compound vs. 4-Methoxybenzylzinc Chloride
- Electronic Effects : The electron-donating methoxy group in 4-methoxybenzylzinc chloride enhances its stability and alters regioselectivity in Pd-catalyzed couplings. However, this compound remains more widely applicable for unsubstituted benzyl group transfers .
Cross-Coupling Reactions
- Negishi Coupling : this compound efficiently couples with aryl halides (e.g., 6-bromobenzofuran) to form biaryl structures in >80% yield .
- Nickel-Catalyzed Dialkylation : Replacing dimethylzinc with this compound in alkene dialkylation improved yields due to better compatibility with functionalized substrates .
Flow Chemistry
This compound demonstrated excellent performance in automated flow protocols, achieving 95% yield in C(sp³)–C(sp³) bond formation with silylated hemiaminals. This highlights its adaptability to high-throughput synthesis compared to bulkier organozinc reagents .
Stability and Handling
- Storage : this compound solutions in THF remain stable for months at 4°C , whereas Reformatsky nucleophiles (e.g., propynylzinc bromide) require immediate use to prevent decomposition .
- Safety : Unlike benzyl bromide, which is a lachrymator and regulated under 49CFR for hazardous transport , this compound poses lower acute toxicity risks when handled under inert atmospheres.
Limitations
- Dimerization : In Brook rearrangements, this compound’s slower reactivity permits competitive dimerization, limiting its utility in glycolic acid synthesis .
- Substituent Sensitivity: Electron-withdrawing substituents (e.g., cyano in 4-cyanothis compound) enhance reactivity in quinoline functionalization but reduce generality .
Data Tables
Table 1. Key Properties of this compound and Analogues
Table 2. Comparative Yields in Stereoselective Reactions
Biological Activity
Benzylzinc bromide (CHBrZn) is an organozinc compound widely recognized for its utility in organic synthesis, particularly in carbon-carbon bond formation through various coupling reactions. Its biological activity, while less documented than its synthetic applications, is a subject of interest due to its potential role in medicinal chemistry and the development of biologically active compounds.
This compound is typically synthesized via the reaction of benzyl bromide with zinc metal in the presence of a suitable solvent, often tetrahydrofuran (THF). The general reaction can be represented as follows:
This compound exists as a colorless solution and is characterized by its reactivity, particularly in nucleophilic substitution and cross-coupling reactions such as the Negishi coupling.
Case Studies and Research Findings
- Synthesis of Pyridone Derivatives : In a study involving the synthesis of new pyridone diaryl ether compounds, this compound was utilized as a reagent to facilitate the formation of complex structures. The resultant compounds showed varied biological activities, highlighting the importance of this compound in synthesizing potential therapeutic agents .
- Antimicrobial Activity : this compound has been explored for its antimicrobial properties when used as a precursor in synthesizing various antimicrobial agents. The derivatives exhibited significant activity against several bacterial strains, indicating that modifications to the benzyl group could enhance efficacy .
- Neuroprotective Studies : A study focused on neuroprotection demonstrated that organozinc compounds could mitigate neuronal damage caused by excitotoxicity. While this compound was not directly tested, its structural analogs showed promise, suggesting potential pathways for future research involving benzylzinc derivatives .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
